molecular formula C10H10N2O3 B12365368 6,7-dimethoxy-4aH-quinazolin-4-one

6,7-dimethoxy-4aH-quinazolin-4-one

Cat. No.: B12365368
M. Wt: 206.20 g/mol
InChI Key: ZYFJPZVUQRQVRT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4aH-quinazolin-4-one is a nitrogen-containing heterocyclic compound with a quinazoline core structure. This compound is known for its diverse pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4aH-quinazolin-4-one typically involves the condensation of 2-amino-3,4-dimethoxybenzoic acid with formamide under acidic conditions. This reaction yields the quinazolinone core structure with methoxy groups at the 6 and 7 positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar condensation reactions with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxy positions .

Scientific Research Applications

6,7-Dimethoxy-4aH-quinazolin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy groups at the 6 and 7 positions contribute to its cytotoxic potential and other biological activities .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

6,7-dimethoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-6H,1-2H3

InChI Key

ZYFJPZVUQRQVRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2C(=NC=NC2=O)C=C1OC

Origin of Product

United States

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